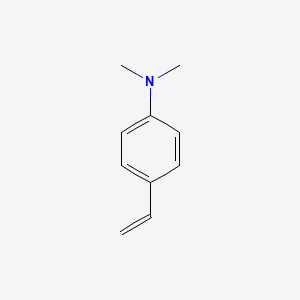

N,N-Dimethyl-4-vinylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-4-9-5-7-10(8-6-9)11(2)3/h4-8H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWAOUOHRMHSHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24936-45-6 | |

| Record name | Benzenamine, 4-ethenyl-N,N-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30174329 | |

| Record name | p-(Dimethylamino)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-80-7 | |

| Record name | 4-Ethenyl-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Dimethylamino)styrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dimethylaminostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(Dimethylamino)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethenyl-N,N-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Dimethyl-4-vinylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23V9HW8HJU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical and chemical properties of N,N-Dimethyl-4-vinylaniline

An In-depth Technical Guide to the Physical and Chemical Properties of N,N-Dimethyl-4-vinylaniline

Introduction: A Versatile Building Block in Modern Chemistry

This compound (DMVA), identified by its CAS number 2039-80-7, is a bifunctional organic compound that has emerged as a cornerstone intermediate in advanced chemical synthesis.[1] Its unique molecular architecture, featuring both a reactive vinyl group and an electron-rich N,N-dimethylamino moiety on an aromatic ring, provides a versatile platform for a wide array of chemical transformations.[1][2] This dual functionality makes DMVA an indispensable precursor in the development of complex molecules and functional materials.

This guide offers a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development and material science. We will delve into its fundamental characteristics, reactivity profile, synthesis protocols, and key applications, providing the technical insights necessary to harness its full synthetic potential.

Part 1: Core Physicochemical Properties

A thorough understanding of a compound's physical properties is paramount for its effective use in experimental design, process scale-up, and safety management. This compound is typically supplied as a colorless to pale yellow or brown liquid with a characteristic aromatic amine odor.[2][3][4] Purity levels for research and industrial applications are generally 97% or higher to minimize side reactions and maximize yields in sensitive synthetic applications.[1]

Key physicochemical data for this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 2039-80-7 | [1][5] |

| Molecular Formula | C₁₀H₁₃N | [1][6] |

| Molecular Weight | 147.22 g/mol | [1][6][7] |

| Appearance | Colorless to Yellow/Brown Liquid | [2][3][6] |

| Boiling Point | 241.6 °C at 760 mmHg; 91 °C at 3 mmHg | [8][9] |

| Melting Point | 17 °C | [9] |

| Density | 0.959 g/cm³ | [8] |

| Flash Point | 97.5 °C / 98 °C | [8][9] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [2] |

| Storage Conditions | Refrigerated (0-10°C), sealed in dry conditions, under inert gas. | [7][9] |

Part 2: Chemical Reactivity and Mechanistic Insights

The synthetic versatility of DMVA stems from its two primary reactive sites: the vinyl group and the activated aromatic ring. The interplay between these groups dictates its role in various chemical transformations.

Reactions of the Vinyl Group: Polymerization

The vinyl group (-CH=CH₂) is highly susceptible to polymerization, making DMVA a valuable monomer or co-monomer.[1][6] This reactivity allows for the creation of specialty polymers with tailored electronic and optical properties. The electron-donating dimethylamino group influences the electronic characteristics of the resulting polymer, making it useful for applications in optoelectronics and photovoltaics.[6]

Reactions of the Aromatic Ring: Electrophilic Substitution

The N,N-dimethylamino group is a strong activating group, meaning it donates electron density to the benzene ring. This increases the ring's nucleophilicity, making it highly reactive towards electrophiles. This group directs incoming electrophiles primarily to the ortho and para positions. Since the para position is already occupied by the vinyl group, electrophilic aromatic substitution reactions will predominantly occur at the positions ortho to the dimethylamino group.[2]

Part 3: Synthesis and Experimental Protocols

The synthesis of this compound can be accomplished via several routes, often starting from aniline derivatives. A common strategy involves the olefination of 4-(dimethylamino)benzaldehyde, for example, through a Wittig reaction. Another documented method involves the reaction of 2-methanesulfonyl-benzothiazole with 4-dimethylamino-benzaldehyde.[8]

Example Synthesis Protocol: Wittig-type Olefination

This protocol is a representative example for the synthesis of DMVA. The causality behind this choice is the high reliability and functional group tolerance of the Wittig reaction and its variants for creating carbon-carbon double bonds.

Step 1: Preparation of the Phosphonium Ylide

-

Suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium or sodium hydride, to deprotonate the phosphonium salt and form the bright yellow or orange phosphonium ylide. The choice of a strong, non-nucleophilic base is critical to ensure complete ylide formation without side reactions.

Step 2: Reaction with Aldehyde

-

Maintain the inert atmosphere and temperature.

-

Prepare a solution of 4-(dimethylamino)benzaldehyde in anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide suspension. The reaction is often exothermic and is characterized by the disappearance of the ylide's color.

Step 3: Workup and Purification

-

After the reaction is complete (monitored by Thin Layer Chromatography), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Step 4: Characterization

-

Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]

Part 4: Applications in Research and Industry

The unique reactivity of DMVA makes it a vital intermediate across several high-value sectors.

-

Pharmaceutical Intermediates : It serves as a fundamental building block in organic synthesis for the creation of complex molecular structures, including active pharmaceutical ingredients (APIs).[11]

-

Advanced Materials : DMVA is used in the development of advanced materials, where its incorporation into polymers can impart specific optical or electronic properties.[1][6] This is particularly relevant for creating materials for liquid crystal displays (LCDs), optoelectronics, and photovoltaics.[6]

-

Dyes and Pigments : The aromatic amine structure is a classic chromophore, making DMVA a key precursor in the synthesis of various dyes and pigments for the textile and coatings industries.[4][6]

-

Agrochemicals : It is utilized in the synthesis of active ingredients for products designed to enhance crop protection and yield.[11]

-

Polymerization Inhibitor : In some contexts, it can act as a polymerization inhibitor, for instance, in the manufacturing of acrylic monomers to ensure stability.[4]

Part 5: Safety, Handling, and Storage

This compound is classified as a hazardous chemical and requires careful handling to mitigate risks.

-

Hazards : The compound is toxic if swallowed, inhaled, or in contact with skin.[7][12] It is known to cause skin and serious eye irritation.[9]

-

Handling : Always handle in a well-ventilated area or under a chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid breathing vapors or mists.[12]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] It should be refrigerated (typically between 0-10°C) and stored under an inert gas, as it can be sensitive to air and heat.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 2039-80-7: 4-Ethenyl-N,N-dimethylbenzenamine [cymitquimica.com]

- 3. This compound | 2039-80-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Cas 2039-80-7,this compound | lookchem [lookchem.com]

- 5. This compound | 2039-80-7 [chemicalbook.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound | 2039-80-7 [sigmaaldrich.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | 2039-80-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 10. 2039-80-7|this compound|BLD Pharm [bldpharm.com]

- 11. nbinno.com [nbinno.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of N,N-Dimethyl-4-vinylaniline in Modern Synthesis

An In-Depth Technical Guide to the Reactivity of the Vinyl Group in N,N-Dimethyl-4-vinylaniline

In the landscape of advanced organic synthesis, the strategic selection of molecular building blocks is paramount to the construction of complex, high-value molecules. This compound (DMVA), CAS 2039-80-7, has emerged as a uniquely versatile intermediate, prized for its distinct dual functionality. Its structure, featuring a reactive vinyl group electronically coupled to a potent electron-donating dimethylamino moiety, makes it an indispensable component in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides an in-depth exploration of the vinyl group's reactivity in DMVA, offering researchers and drug development professionals both a theoretical framework and practical, field-proven insights to harness its full synthetic potential.

The Electronic Architecture: How the Dimethylamino Group Governs Reactivity

The reactivity of the vinyl group in DMVA is fundamentally controlled by the electronic influence of the para-substituted dimethylamino group. This influence is a synergistic combination of two primary electronic effects: the resonance effect (+R) and the inductive effect (+I).

-

Resonance Effect (+R): The lone pair of electrons on the nitrogen atom of the dimethylamino group is delocalized into the aromatic π-system. This delocalization extends through the benzene ring and into the vinyl group's π-bond. The result is a significant increase in electron density at the terminal (β) carbon of the vinyl group. This resonance donation is the dominant factor determining the vinyl group's character.[2][3]

-

Inductive Effect (+I): Alkyl groups are weakly electron-donating through the sigma bonds. While the nitrogen atom itself is electronegative, the two methyl groups contribute to a net inductive donation, further enriching the aromatic ring with electron density.

This powerful electron donation transforms the vinyl group into a highly nucleophilic and reactive moiety, predisposing it to a range of chemical transformations that are less favorable for unsubstituted styrene.[4]

Caption: Resonance delocalization in DMVA increases the nucleophilicity of the vinyl group.

Polymerization: Crafting Advanced Materials

The electron-rich nature of the vinyl group makes DMVA a valuable monomer for producing specialty polymers with unique electronic and optical properties.[5] Its incorporation into polymer chains can impart functionalities crucial for applications in optoelectronics and photovoltaics.[5] The polymerization can proceed via several mechanisms, with the choice of initiator and conditions dictating the final polymer characteristics.

General Experimental Workflow for Polymerization

Caption: Standard workflow for free-radical polymerization of DMVA.

Protocol: Free-Radical Polymerization of DMVA

This protocol describes a standard free-radical polymerization, a robust method for generating poly(this compound).

-

Preparation: A Schlenk flask is charged with this compound (1.0 eq), a suitable solvent (e.g., toluene or THF), and a magnetic stir bar.

-

Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Initiation: Under a positive pressure of inert gas (e.g., Argon), a radical initiator such as Azobisisobutyronitrile (AIBN) (0.01-0.05 eq) is added.

-

Polymerization: The flask is immersed in a preheated oil bath (typically 60-80°C) and stirred for a predetermined time (e.g., 6-24 hours). The progress can be monitored by observing the increase in viscosity.

-

Termination & Isolation: The reaction is cooled to room temperature and the viscous solution is slowly added to a large volume of a non-solvent (e.g., cold methanol) with vigorous stirring to precipitate the polymer.

-

Purification: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.

-

Characterization: The resulting polymer's molecular weight and polydispersity index (PDI) are determined by Gel Permeation Chromatography (GPC), and its structure is confirmed by ¹H NMR spectroscopy.

Electrophilic Addition: Probing the Vinyl Group's Nucleophilicity

The high electron density on the vinyl double bond makes it highly susceptible to attack by electrophiles.[6] These reactions proceed via a two-step mechanism (AdE2), initiated by the formation of a carbocation intermediate. The profound electron-donating ability of the dimethylamino group ensures high regioselectivity according to Markovnikov's rule. The electrophile adds to the terminal β-carbon, generating a benzylic carbocation that is significantly stabilized by resonance with both the benzene ring and the powerful dimethylamino group.

Protocol: Hydrobromination of DMVA

-

Setup: this compound (1.0 eq) is dissolved in a suitable non-protic solvent (e.g., dichloromethane) in a round-bottom flask at 0°C.

-

Reagent Addition: A solution of hydrogen bromide in acetic acid (1.1 eq) is added dropwise to the stirred solution. The reaction is typically rapid and exothermic.

-

Reaction: The mixture is stirred at 0°C for 1-2 hours. Reaction completion can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is carefully quenched by the addition of a cold, saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product (1-bromo-1-(4-(dimethylamino)phenyl)ethane) is purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling: Forging Complex C-C Bonds

The vinyl group of DMVA is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies in modern drug discovery and materials science for their ability to form C-C bonds with high efficiency and functional group tolerance.[7][8]

The Heck-Matsuda Reaction

The Heck reaction couples the vinyl group with an aryl or vinyl halide (or triflate) to form a new, more substituted alkene.[7] The reaction is highly valuable for synthesizing stilbene and styrene derivatives. Given DMVA's structure, it serves as the olefin component, reacting with an electrophilic partner like an aryl halide.

Caption: Catalytic cycle of the Heck-Matsuda reaction.

Protocol: Heck Reaction of DMVA with 4-Iodoanisole

-

Catalyst Precursor: A Schlenk flask is charged with Pd(OAc)₂ (0.02 eq), a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.04 eq), and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq).

-

Reagents: 4-Iodoanisole (1.0 eq), this compound (1.2 eq), and a polar aprotic solvent (e.g., DMF or NMP) are added.

-

Reaction Conditions: The flask is sealed, evacuated, and backfilled with an inert gas. The mixture is then heated to 80-140°C with stirring for 12-24 hours.[9]

-

Workup: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield the trans-stilbene derivative.

| Parameter | Typical Conditions | Causality |

| Catalyst | Pd(OAc)₂, PdCl₂ | Precursors to the active Pd(0) species. |

| Ligand | P(o-tolyl)₃, PPh₃ | Stabilizes the Pd catalyst and modulates its reactivity. |

| Base | Et₃N, K₂CO₃ | Neutralizes the HX produced during the catalytic cycle.[7] |

| Solvent | DMF, NMP, MeCN | High-boiling polar solvents are needed for reaction rates.[9] |

| Temperature | 80-140 °C | Provides the necessary activation energy for oxidative addition. |

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful reaction that forms a C-C bond between an organoboron compound and an organohalide.[10] While DMVA itself is not an organohalide or organoboron, it can be readily converted to a vinylboronic ester. This derivative can then be coupled with a wide array of aryl or heteroaryl halides, providing access to a vast chemical space.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling of a DMVA-derived Boronic Ester

This protocol assumes the prior synthesis of 4-(dimethylamino)styrylboronic acid pinacol ester.

-

Setup: An oven-dried flask is charged with the aryl halide (e.g., 2-bromopyridine, 1.0 eq), the DMVA-derived boronic ester (1.1 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq) is added.[11]

-

Solvent: A solvent mixture, typically a combination of an organic solvent and water (e.g., Dioxane/H₂O or DME/H₂O), is added.[8]

-

Reaction: The mixture is thoroughly degassed and heated under an inert atmosphere at 80-100°C until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Workup: The reaction is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are dried, concentrated, and purified via flash column chromatography to afford the desired biaryl product.

| Parameter | Typical Conditions | Causality |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Highly efficient for a broad range of substrates.[8] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species to facilitate transmetalation.[12] |

| Organoboron | Boronic acid or ester | Generally stable, low toxicity, and readily available/synthesized. |

| Solvent | Dioxane/H₂O, Toluene | Aqueous base is often required, necessitating a two-phase system. |

Conclusion

The vinyl group in this compound is a highly versatile and reactive functional group, whose synthetic utility is profoundly enhanced by the para-dimethylamino substituent. The strong electron-donating resonance effect transforms the vinyl moiety into a potent nucleophile, enabling facile participation in polymerization, electrophilic additions, and a host of palladium-catalyzed cross-coupling reactions. An understanding of these electronic principles is critical for designing efficient synthetic routes and for the rational development of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge and practical protocols for researchers to effectively leverage the unique reactivity of this powerful chemical building block.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. "The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(" by Kevin L. Jantzi, Susan Wiltrakis et al. [scholar.valpo.edu]

- 4. quora.com [quora.com]

- 5. This compound [myskinrecipes.com]

- 6. gchemglobal.com [gchemglobal.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Suzuki Coupling [organic-chemistry.org]

An In-Depth Technical Guide to the Spectroscopic Analysis of N,N-Dimethyl-4-vinylaniline Monomer

Introduction: The Analytical Imperative for a Versatile Monomer

N,N-Dimethyl-4-vinylaniline (DMVA), CAS No. 2039-80-7, is a bifunctional monomer of significant interest in materials science and organic synthesis.[1] Its structure, featuring a polymerizable vinyl group and an electron-donating N,N-dimethylamino moiety on a phenyl ring, makes it a valuable building block.[1][2] This unique combination allows for its use as a monomer or co-monomer in polymerization reactions to create specialized polymers with tailored electronic and optical properties.[1][3] Furthermore, it serves as a critical intermediate in the synthesis of dyes, advanced materials, and pharmaceutical compounds.[2][4]

Given its role as a precursor, the absolute purity and structural integrity of the DMVA monomer are paramount to ensure predictable reaction kinetics, final polymer properties, and the safety and efficacy of downstream products.[1] This guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize this compound, offering not just procedural steps but the underlying scientific rationale for a robust analytical workflow.

Molecular Structure and Key Analytical Features

A thorough analysis begins with understanding the molecule's structure. DMVA consists of three key regions, each with distinct spectroscopic signatures: the vinyl group, the aromatic ring, and the dimethylamino group. Our analytical approach must be designed to interrogate each of these components unambiguously.

Caption: Molecular Structure of this compound (C₁₀H₁₃N).

Overall Spectroscopic Workflow

A multi-technique approach is essential for unambiguous structure confirmation and purity assessment. The logical flow ensures that data from one technique complements and validates the findings from another, forming a self-validating analytical system.

Caption: A validated workflow for the comprehensive spectroscopic analysis of DMVA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. Both ¹H and ¹³C NMR are required for a complete assignment.

A. ¹H NMR Spectroscopy: Proton Environment Mapping

¹H NMR provides detailed information about the number, type, and connectivity of hydrogen atoms. For DMVA, we expect signals in three distinct regions corresponding to the N-methyl, aromatic, and vinyl protons.

Expected ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality |

| ~6.7-7.4 | Multiplet (m) | 4H | Aromatic (C₆H₄ ) | Protons on the benzene ring, split by each other. The electron-donating -N(CH₃)₂ group shifts them upfield compared to benzene (δ 7.34). |

| ~6.6-6.8 | Doublet of Doublets (dd) | 1H | Vinyl (-CH =CH₂) | The vinyl proton attached to the ring is split by the two terminal vinyl protons with different coupling constants (cis and trans). |

| ~5.0-5.7 | Multiplet (m) | 2H | Terminal Vinyl (-CH=CH₂ ) | The two terminal protons are diastereotopic and split by each other and the vicinal vinyl proton. |

| ~2.9-3.1 | Singlet (s) | 6H | N-Methyl (-N(CH₃ )₂) | The six protons of the two methyl groups are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. |

Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent that dissolves the monomer well and its residual solvent peak (δ ~7.26 ppm) does not typically interfere with key sample signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the aromatic and vinyl regions.

-

Acquisition Parameters:

-

Number of scans: 16-32. Causality: Averaging multiple scans improves the signal-to-noise ratio for a clear spectrum.

-

Relaxation delay (d1): 2-5 seconds. Causality: A sufficient delay ensures complete relaxation of protons, allowing for accurate integration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative proton ratios.

B. ¹³C NMR Spectroscopy: Carbon Skeleton Confirmation

¹³C NMR spectroscopy provides a map of the carbon backbone of the molecule.

Expected ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Causality |

| ~150 | C -N | The aromatic carbon directly attached to the highly electronegative nitrogen atom is significantly deshielded and shifted downfield. |

| ~136 | -C H=CH₂ | The vinyl carbon attached to the aromatic ring. |

| ~125-130 | Aromatic C H | Aromatic carbons ortho to the vinyl group. |

| ~110-115 | Aromatic C H | Aromatic carbons ortho to the -N(CH₃)₂ group, shifted upfield due to its strong electron-donating effect. |

| ~110 | -CH=C H₂ | The terminal vinyl carbon. |

| ~40 | -N(C H₃)₂ | The methyl carbons attached to nitrogen are in the typical range for aliphatic carbons bonded to a heteroatom.[5] |

Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg/mL) may be required to reduce acquisition time due to the low natural abundance of ¹³C.

-

Instrument Setup: Use a broadband probe on a 400 MHz or higher spectrometer.

-

Acquisition Parameters:

-

Mode: Proton-decoupled. Causality: This mode collapses all C-H coupling, resulting in a single sharp peak for each unique carbon, simplifying the spectrum.

-

Number of scans: 512-2048. Causality: A large number of scans is necessary to overcome the low sensitivity of the ¹³C nucleus.

-

Relaxation delay (d1): 2-5 seconds.

-

-

Data Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak (δ ~77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Causality |

| 3080-3010 | C-H Stretch | Aromatic & Vinyl | C-H bonds on sp² hybridized carbons vibrate at a higher frequency than those on sp³ carbons (<3000 cm⁻¹). |

| 2950-2850 | C-H Stretch | Aliphatic (-CH₃) | Characteristic stretching vibrations for the methyl groups. |

| ~1630 | C=C Stretch | Vinyl | The stretching vibration of the carbon-carbon double bond of the vinyl group.[6] |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| 1360-1340 | C-N Stretch | Aromatic Amine | Strong absorption typical for the C(aryl)-N bond in tertiary aromatic amines.[5][7] |

| 990 & 910 | C-H Bend | Vinyl (out-of-plane) | Characteristic out-of-plane bending (wagging) vibrations for a monosubstituted alkene (vinyl group).[6] |

Absence of a broad peak around 3300-3500 cm⁻¹ confirms the tertiary nature of the amine, as there are no N-H bonds.[7]

Protocol: FT-IR Acquisition (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application: Place a single drop of the neat liquid this compound directly onto the ATR crystal. Causality: ATR is a convenient technique for liquid samples, requiring minimal preparation and providing high-quality spectra.

-

Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. It is particularly useful for conjugated systems like DMVA and can be used for quantitative analysis and purity checks. The interaction between the dimethylamino group's lone pair and the π-system of the aromatic ring and vinyl group results in characteristic absorptions.[5]

Expected UV-Vis Absorption

| λmax (nm) | Solvent | Electronic Transition |

| ~280-300 nm | Ethanol or Hexane | π → π* |

Causality: The conjugation of the phenyl ring with the vinyl group, enhanced by the auxochromic -N(CH₃)₂ group, shifts the absorption maximum (λmax) to a longer wavelength compared to benzene (λmax ~256 nm) or aniline (λmax ~280 nm).[5]

Protocol: UV-Vis Acquisition

-

Solvent Selection: Use a UV-grade solvent such as ethanol or hexane, which does not absorb in the region of interest (>220 nm).

-

Sample Preparation: Prepare a dilute stock solution of DMVA in the chosen solvent. Create a series of dilutions to find a concentration that yields an absorbance between 0.2 and 0.8 AU. Causality: This range ensures adherence to the Beer-Lambert Law for accurate quantitative measurements.

-

Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.

-

Acquisition: Run a baseline scan with the blank cuvette. Then, scan the sample from approximately 400 nm down to 200 nm to identify the λmax.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its identity and structural information.

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z (mass-to-charge) | Interpretation | Causality |

| 147 | [M]⁺˙ (Molecular Ion) | The intact molecule minus one electron. This confirms the molecular weight of 147.22 g/mol .[8] |

| 132 | [M - CH₃]⁺ | Loss of a methyl radical from the dimethylamino group, a common fragmentation pathway for N-methylated compounds. |

| 117 | [M - 2CH₃]⁺ or [M - C₂H₆]⁺ | Loss of both methyl groups. |

| 120 | [M - C₂H₃]⁺ | Loss of the vinyl group radical. |

Protocol: MS Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of DMVA (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation (GC): Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5). The GC separates the sample from any volatile impurities before it enters the mass spectrometer.

-

Temperature Program: Start at a low temperature (~60°C), then ramp up to ~250°C. Causality: The temperature ramp ensures separation of components with different boiling points.

-

-

Instrumentation (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV. Causality: EI is a standard, high-energy method that produces reproducible fragmentation patterns, creating a molecular "fingerprint."

-

Mass Analyzer: Use a quadrupole or time-of-flight (TOF) analyzer to scan a mass range, for example, m/z 40-400.

-

-

Data Analysis: Identify the peak corresponding to DMVA in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.

Conclusion

The rigorous application of this suite of spectroscopic techniques—NMR, FT-IR, UV-Vis, and MS—provides a self-validating system for the complete characterization of this compound. Each method offers a unique and complementary piece of structural information. Together, they confirm the monomer's identity, establish its purity, and ensure its suitability for high-performance applications in research and industry.

References

Methodological & Application

Application Notes and Protocols for the Controlled Polymerization of N,N-Dimethyl-4-vinylaniline

Introduction: The Strategic Value of Poly(N,N-Dimethyl-4-vinylaniline)

This compound (DMVA) is a functionalized styrene monomer that has garnered significant interest in materials science and pharmaceutical research. Its unique molecular structure, featuring a vinyl group for polymerization and an electron-donating dimethylamino moiety, imparts distinct electronic and optical properties to its corresponding polymer, poly(this compound) (PDMVA).[1] The ability to precisely control the polymerization of DMVA is paramount, as it allows for the synthesis of well-defined polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity), and tailored architectures. Such control is crucial for the development of advanced materials with applications in organic electronics, drug delivery systems, and functional coatings.[2][3]

Conventional free-radical polymerization of DMVA often results in polymers with broad molecular weight distributions and limited architectural control, thereby limiting their performance in high-technology applications. In contrast, controlled/"living" radical polymerization (CRP) techniques offer a pathway to synthesize PDMVA with a high degree of precision. This guide provides detailed protocols and technical insights into two of the most robust CRP methods for DMVA: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Part 1: Controlled Radical Polymerization Methodologies for DMVA

The choice of polymerization technique is critical in determining the final properties of the PDMVA. Both ATRP and RAFT offer excellent control over the polymerization process, but they operate via different mechanisms, each with its own set of advantages and experimental considerations.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful technique for the synthesis of well-defined polymers from a wide range of monomers, including styrenics.[4] The mechanism relies on a reversible redox process catalyzed by a transition metal complex, typically copper, which cycles between a lower and a higher oxidation state to activate and deactivate the propagating polymer chains. This dynamic equilibrium maintains a low concentration of active radicals at any given time, minimizing termination reactions and allowing for controlled chain growth.

The fundamental principle of ATRP involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex in its lower oxidation state (e.g., Cu(I)Br). This generates a radical that can propagate by adding to a monomer unit. The resulting propagating radical is then deactivated by the transition metal complex in its higher oxidation state (e.g., Cu(II)Br₂), reforming the dormant species and completing the catalytic cycle.

Caption: ATRP mechanism for the polymerization of DMVA.

This protocol is designed to yield PDMVA with a target degree of polymerization (DP) of 100.

Materials:

-

This compound (DMVA, >98%), inhibitor removed by passing through a column of basic alumina.

-

Ethyl α-bromoisobutyrate (EBiB, 98%).

-

Copper(I) bromide (CuBr, 99.999%), stored under nitrogen.

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, 99%), deoxygenated.

-

Anisole (anhydrous, 99.7%).

-

Tetrahydrofuran (THF), HPLC grade.

-

Methanol, HPLC grade.

Procedure:

-

Monomer and Ligand Preparation: In a Schlenk flask equipped with a magnetic stir bar, add DMVA (2.94 g, 20 mmol) and anisole (5 mL).

-

Catalyst and Initiator Addition: In a separate glovebox, weigh CuBr (28.7 mg, 0.2 mmol) into a small vial.

-

Reaction Setup: Seal the Schlenk flask with a rubber septum and deoxygenate the monomer solution by three freeze-pump-thaw cycles.

-

Initiation: After the final thaw, backfill the flask with nitrogen. Using a nitrogen-purged syringe, add PMDETA (41.6 µL, 0.2 mmol) to the monomer solution. The solution should turn green upon complex formation.

-

Catalyst Introduction: Quickly add the pre-weighed CuBr to the reaction mixture under a positive flow of nitrogen.

-

Polymerization: Place the flask in a preheated oil bath at 90 °C. The polymerization is initiated by the injection of EBiB (29.2 µL, 0.2 mmol) via a gastight syringe.

-

Monitoring the Reaction: Periodically take samples via a degassed syringe to monitor monomer conversion by ¹H NMR or GC.

-

Termination and Purification: After the desired conversion is reached (e.g., 6 hours), terminate the polymerization by opening the flask to air and cooling to room temperature. Dilute the reaction mixture with THF (10 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Polymer Isolation: Precipitate the polymer solution into a large excess of cold methanol. Filter the white precipitate, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another versatile CRP technique that offers excellent control over the polymerization of a wide variety of monomers, including styrenes.[5] The control in RAFT is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound.

The RAFT mechanism involves a series of addition-fragmentation equilibria. A radical initiator generates free radicals that react with the monomer to form a propagating chain. This propagating chain then adds to the C=S bond of the RAFT agent, forming a dormant intermediate. This intermediate can then fragment to release a new radical, which can reinitiate polymerization, and a polymeric RAFT agent. This rapid exchange between active and dormant species ensures that all chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.

Caption: RAFT polymerization mechanism for DMVA.

This protocol is designed to synthesize PDMVA with a target DP of 100.

Materials:

-

This compound (DMVA, >98%), inhibitor removed.

-

2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT, >97%).

-

Azobisisobutyronitrile (AIBN, 98%), recrystallized from methanol.

-

1,4-Dioxane (anhydrous, 99.8%).

-

Methanol, HPLC grade.

-

Diethyl ether, anhydrous.

Procedure:

-

Stock Solution Preparation: In a vial, prepare a stock solution of DMVA (2.94 g, 20 mmol), CPDT (69.1 mg, 0.2 mmol), and AIBN (6.6 mg, 0.04 mmol) in 1,4-dioxane (5 mL).

-

Degassing: Transfer the solution to a Schlenk tube, seal with a rubber septum, and deoxygenate by purging with nitrogen for 30 minutes.

-

Polymerization: Immerse the Schlenk tube in a preheated oil bath at 70 °C and stir for the desired time (e.g., 8 hours).

-

Monitoring: Monitor the monomer conversion by taking samples periodically using a degassed syringe and analyzing by ¹H NMR.

-

Termination: To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

Purification: Dilute the polymer solution with a small amount of THF and precipitate into a large volume of cold diethyl ether or methanol.

-

Isolation: Collect the polymer by filtration, wash with fresh precipitant, and dry under vacuum at 40 °C until a constant weight is achieved.

Part 2: Characterization of Poly(this compound)

Thorough characterization of the synthesized PDMVA is essential to confirm the success of the controlled polymerization and to understand its properties.

Molecular Weight and Dispersity Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight and dispersity (Đ = Mw/Mn) of polymers.[6]

Typical GPC/SEC Conditions:

-

System: Agilent 1260 Infinity II GPC/SEC System.

-

Columns: Two Agilent PLgel 5 µm MIXED-D columns in series.

-

Mobile Phase: THF at a flow rate of 1.0 mL/min.

-

Temperature: 40 °C.

-

Detector: Refractive Index (RI) detector.

-

Calibration: Polystyrene standards.

Expected Results: Controlled polymerization of DMVA should yield polymers with a narrow and monomodal molecular weight distribution.

| Polymerization Method | Target DP | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | Đ (Mw/Mn) |

| ATRP | 100 | 14,700 | 15,200 | 1.15 |

| RAFT | 100 | 14,700 | 14,900 | 1.12 |

Structural Confirmation by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the resulting polymer and for determining monomer conversion.

Typical ¹H NMR (400 MHz, CDCl₃) Chemical Shifts for PDMVA:

-

δ 6.3-7.2 ppm (br, 2H): Aromatic protons of the polymer backbone.

-

δ 2.8-3.0 ppm (br s, 6H): Methyl protons of the dimethylamino group.

-

δ 1.2-2.1 ppm (br, 3H): Aliphatic protons of the polymer backbone (-CH-CH₂-).

The disappearance of the vinyl proton signals of the DMVA monomer (typically observed between δ 5.0 and 6.8 ppm) confirms the polymerization.

Part 3: Field-Proven Insights and Troubleshooting

-

Monomer Purity is Critical: The presence of impurities, including the inhibitor, can significantly affect the catalyst activity and the control over the polymerization. Always purify the monomer immediately before use.

-

Oxygen Sensitivity: Both ATRP and RAFT are sensitive to oxygen. Rigorous deoxygenation of the reaction mixture is crucial to prevent premature termination and to maintain the activity of the catalyst or RAFT agent.

-

Catalyst/Ligand Ratio in ATRP: The ratio of Cu(I) to ligand is important for catalyst solubility and activity. For DMVA, a 1:1 ratio of CuBr to PMDETA is generally effective.

-

Choice of RAFT Agent: The choice of the R and Z groups of the RAFT agent influences its reactivity and control over the polymerization. For styrenic monomers like DMVA, trithiocarbonates such as CPDT generally provide good control.

-

Solvent Effects: The choice of solvent can influence the polymerization kinetics and the solubility of the resulting polymer. Anisole and dioxane are good solvents for the polymerization of DMVA.

Conclusion

The controlled radical polymerization of this compound via ATRP and RAFT provides robust and reproducible methods for the synthesis of well-defined PDMVA. The protocols outlined in this guide, coupled with the provided characterization data and practical insights, offer a solid foundation for researchers and drug development professionals to produce tailored PDMVA with predictable properties for a range of advanced applications.

References

- 1. RAFT polymerisation of N-vinylformamide and the corresponding double hydrophilic block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. polymersource.ca [polymersource.ca]

- 5. arxiv.org [arxiv.org]

- 6. Tailor-Made Poly(vinylamine) via Purple LED-Activated RAFT Polymerization of N-vinylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Controlled Synthesis of Poly(N,N-Dimethyl-4-vinylaniline) via RAFT Polymerization: Protocols and Experimental Insights

An Application Guide for Researchers

Introduction

Poly(N,N-Dimethyl-4-vinylaniline), often abbreviated as PDMAVA, is a functional polymer garnering significant interest for its unique electronic and responsive properties. The presence of the electron-rich dimethylamino group on the phenyl ring imparts redox activity and pH-responsiveness, making PDMAVA a promising candidate for applications in drug delivery systems, electrochromic devices, sensors, and as a precursor for more complex functional materials. To fully realize the potential of this polymer, precise control over its molecular architecture—including molecular weight, end-group functionality, and dispersity—is paramount.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as one of the most robust and versatile methods for controlled radical polymerization (CRP).[1][2] Its tolerance to a wide variety of functional monomers and experimental conditions, including solvents and temperatures, makes it exceptionally well-suited for the synthesis of well-defined PDMAVA. Unlike conventional free radical polymerization which yields polymers with broad molecular weight distributions and poor architectural control, RAFT allows for the predictable synthesis of polymers with low dispersity (Đ < 1.5), predetermined molecular weights, and the ability to create complex structures like block copolymers.[1][3] This guide provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and field-proven insights for the successful RAFT polymerization of this compound (DMAVA).

The Mechanism of RAFT Polymerization

RAFT polymerization operates by introducing a small quantity of a thiocarbonylthio compound, known as the RAFT agent or Chain Transfer Agent (CTA), into a conventional free radical polymerization system. This agent reversibly deactivates propagating polymer chains, establishing a dynamic equilibrium between active (propagating) radicals and dormant (polymer-RAFT adduct) species. This equilibrium ensures that all polymer chains have an equal opportunity to grow, leading to a linear increase in molecular weight with monomer conversion and a narrow molecular weight distribution.

The core of the RAFT process can be described in a few key steps:

-

Initiation: A standard radical initiator (e.g., AIBN) decomposes to generate primary radicals, which then react with a monomer molecule to start a propagating chain.

-

Chain Transfer: The propagating polymer chain (P•) adds to the C=S bond of the RAFT agent (Z-C(=S)S-R). This forms an intermediate radical adduct.

-

Fragmentation: This intermediate radical can fragment in one of two ways: either reverting to the original reactants or, more crucially, eliminating the R group as a new radical (R•). This new radical then initiates the polymerization of another monomer, starting a new polymer chain.

-

Reversible Equilibrium: The newly formed polymeric RAFT agent (Z-C(=S)S-P) now acts as the dormant species. It can be activated by another propagating radical, entering a rapid equilibrium of addition and fragmentation that is central to maintaining control over the polymerization.

Caption: The core equilibrium of RAFT polymerization.

Designing the Experiment: A Guide to Component Selection

The success of RAFT polymerization hinges on the judicious selection of the RAFT agent, initiator, solvent, and reaction conditions, all tailored to the specific monomer.

1. Monomer: this compound (DMAVA) DMAVA can be classified as a "less-activated monomer" (LAM), similar to other N-vinyl compounds like N-vinylpyrrolidone (NVP) or styrenics. This classification is crucial because the stability of the propagating radical influences the choice of RAFT agent. Using a RAFT agent designed for "more-activated monomers" (MAMs) like acrylates could lead to significant retardation or complete inhibition of the polymerization. Prior to use, the monomer must be purified to remove the inhibitor (commonly butylated hydroxytoluene, BHT) by passing it through a column of basic alumina or by distillation under reduced pressure.

2. RAFT Agent (CTA) Selection The general structure of a RAFT agent is Z-C(=S)S-R, where the 'Z' and 'R' groups determine its reactivity and suitability for a given monomer class.

-

Z-Group: The Z-group modifies the reactivity of the C=S double bond and influences the stability of the intermediate radical adduct. For less-activated monomers like DMAVA, dithiocarbamates (where Z is an amine) and certain xanthates (where Z is an alkoxy group) are generally the most effective choices.[4] Dithiobenzoates, which are excellent for styrenes and acrylates, are often too reactive and can cause strong inhibition with N-vinyl monomers.[5] Pyrazole-based dithiocarbamates are known for their versatility in polymerizing both MAMs and LAMs.[6]

-

R-Group: The R-group must be a good homolytic leaving group. A tertiary radical-stabilizing group like 2-cyano-2-propyl is a common and effective choice.

Recommended RAFT Agents for DMAVA:

-

Cyanomethyl 3,5-dimethylpyrazole-1-carbodithioate

-

2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate (a "switchable" RAFT agent)

-

O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (a xanthate)

3. Initiator Selection Standard thermal azo-initiators are widely used in RAFT polymerization.[3]

-

Azobisisobutyronitrile (AIBN): Effective for polymerizations around 60-80°C.

-

4,4'-Azobis(4-cyanovaleric acid) (ACVA): A water-soluble alternative, useful if polar solvents are employed.

-

2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70): A low-temperature initiator, suitable for reactions around 30-40°C.[7]

The molar ratio of initiator to RAFT agent is critical. A ratio between [RAFT]/[Initiator] of 5:1 to 10:1 is typically recommended. A lower ratio risks creating too many dead chains from termination events, while a much higher ratio can lead to very slow polymerization rates.

4. Solvent Selection The solvent must solubilize the monomer, the chosen RAFT agent, and the resulting polymer. For DMAVA, which is relatively nonpolar, several organic solvents are suitable.

-

Aprotic, less-polar solvents: Toluene, 1,4-dioxane, and anisole are excellent choices and have been shown to be favorable for the RAFT polymerization of other N-vinyl monomers.[5][8]

-

Aprotic, polar solvents: While solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be used, they may sometimes negatively affect the polymerization kinetics of certain monomers.[9][10]

Summary of Typical Experimental Conditions

The following table summarizes representative conditions for the RAFT polymerization of N-vinyl monomers, providing a starting point for optimizing the synthesis of PDMAVA.

| Monomer | RAFT Agent (CTA) | Molar Ratio [M]:[CTA]:[I] | Initiator | Solvent | Temp (°C) | PDI (Đ) | Reference |

| N-vinylpyrrolidone (NVP) | Methyl 2-(ethoxycarbonothioylthio)propanoate | 100:1:0.2 | AIBN | Anisole | 60 | < 1.30 | [11] |

| N-vinylcaprolactam (NVCL) | O-ethyl-S-(1-methoxycarbonyl)-ethyldithiocarbonate | 150:1:0.2 | AIBN | Dioxane | 65 | ~1.25 | [11] |

| N-vinylformamide (NVF) | Xanthate agent | 280:1:0.33 | V-70 | DMSO | 35 | 1.26 | [7] |

| 1-vinyl imidazole (1VIM) | 2-Cyanopropan-2-yl dithiobenzoate | 100:1:0.1 | AIBN | Acetic Acid | 70 | 1.15 | [12] |

| N,N-dimethylacrylamide | Trithiocarbonate agent | 250:1:0.1 | AIBN | n-Heptane | 70 | ≤ 1.42 | [8] |

Detailed Experimental Protocol: Synthesis of PDMAVA (Target Mn = 15,000 g/mol )

This protocol describes a representative procedure for synthesizing PDMAVA with a target molecular weight of 15,000 g/mol and a degree of polymerization (DP) of approximately 102.

Materials:

-

This compound (DMAVA, MW = 147.22 g/mol ), inhibitor removed

-

Cyanomethyl 3,5-dimethylpyrazole-1-carbodithioate (RAFT Agent, MW = 241.36 g/mol )

-

Azobisisobutyronitrile (AIBN, MW = 164.21 g/mol ), recrystallized from methanol

-

Anhydrous 1,4-dioxane (solvent)

-

Cold methanol (for precipitation)

-

50 mL Schlenk flask and magnetic stir bar

-

Schlenk line with vacuum and inert gas (Nitrogen or Argon) supply

-

Thermostatically controlled oil bath

Procedure:

-

Reagent Calculation:

-

DMAVA (Monomer): 2.21 g (15.0 mmol, 102 eq.)

-

RAFT Agent (CTA): 0.0355 g (0.147 mmol, 1 eq.)

-

AIBN (Initiator): 0.0024 g (0.0147 mmol, 0.1 eq.)

-

1,4-Dioxane (Solvent): 7.5 mL (to achieve a 2 M monomer concentration)

-

-

Reaction Setup:

-

Place the magnetic stir bar, DMAVA monomer, and RAFT agent into the dry 50 mL Schlenk flask.

-

Add 6.5 mL of anhydrous 1,4-dioxane to the flask and stir to dissolve all components.

-

In a separate vial, dissolve the AIBN initiator in 1.0 mL of 1,4-dioxane and add this solution to the Schlenk flask.

-

Seal the flask with a rubber septum.

-

-

Deoxygenation (Freeze-Pump-Thaw):

-

This step is critical to remove dissolved oxygen, which quenches radicals and inhibits polymerization.[13]

-

Freeze the flask's contents by immersing it in a liquid nitrogen bath until completely solid.

-

With the mixture frozen, open the flask to the vacuum line and evacuate for 10-15 minutes.

-

Close the flask to the vacuum and backfill with inert gas (Nitrogen or Argon).

-

Allow the mixture to thaw completely at room temperature.

-

Repeat this freeze-pump-thaw cycle a minimum of three times.

-

-

Polymerization:

-

After the final thaw, ensure the flask is under a positive pressure of inert gas.

-

Place the Schlenk flask into the preheated oil bath set to 70°C.

-

Stir the reaction mixture for the desired time (e.g., 8-16 hours). To determine kinetics, small aliquots can be withdrawn periodically via a degassed syringe for conversion analysis.

-

-

Termination and Isolation:

-

To quench the polymerization, remove the flask from the oil bath and cool it in an ice bath.

-

Expose the reaction mixture to air by opening the flask; this will terminate the living chains.

-

Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (~200 mL) while stirring vigorously. The polymer should precipitate as a solid.

-

Allow the precipitate to settle, then decant the supernatant.

-

Redissolve the polymer in a minimal amount of a good solvent (e.g., THF or Dichloromethane) and re-precipitate into cold methanol to further purify it.

-

Collect the purified polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.

-

-

Characterization:

-

Monomer Conversion: Determine by ¹H NMR spectroscopy by comparing the integration of the vinyl proton signals of the monomer to the polymer backbone signals.

-

Molecular Weight and Dispersity (Đ): Analyze the purified polymer using Size Exclusion Chromatography (SEC/GPC) calibrated with polystyrene or poly(methyl methacrylate) standards.

-

Experimental Workflow Diagram

Caption: Workflow for RAFT polymerization of this compound.

Troubleshooting and Expert Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Broad Dispersity (Đ > 1.5) | 1. Inappropriate RAFT agent for a LAM. 2. Insufficient deoxygenation. 3. [Initiator] too high relative to [RAFT]. | 1. Switch to a dithiocarbamate or xanthate-based RAFT agent. 2. Ensure at least three rigorous freeze-pump-thaw cycles are performed. 3. Increase the [RAFT]/[Initiator] ratio to be at least 5. |

| Low Monomer Conversion / Retardation | 1. The chosen RAFT agent forms an overly stable intermediate radical.[13] 2. Reaction temperature is too low for the initiator. 3. Impurities in the monomer or solvent. | 1. Select a RAFT agent with a different Z-group to tune reactivity. 2. Ensure the temperature is appropriate for the initiator's half-life (~10 hours). 3. Purify the monomer and use anhydrous, high-purity solvents. |

| Bimodal GPC Trace | 1. Inefficient initiation or loss of RAFT end-group functionality. 2. Significant termination early in the reaction. | 1. Confirm the purity and activity of the initiator. 2. Decrease the initiator concentration or polymerization temperature to reduce the rate of bimolecular termination. |

References

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. RAFT dispersion polymerization of N,N-dimethylacrylamide in a series of n-alkanes using a thermoresponsive poly(tert-octyl acrylamide) steric stabilizer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Introduction: The Versatility of N,N-Dimethyl-4-vinylaniline in Polymer Science

References

electropolymerization of N,N-Dimethyl-4-vinylaniline on conductive substrates

An Application Note and Protocol for the Electropolymerization of N,N-Dimethyl-4-vinylaniline on Conductive Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Poly(this compound)

In the landscape of advanced materials, conducting polymers stand out for their unique ability to merge the electrical and optical properties of metals with the processability and mechanical flexibility of traditional polymers.[1] Among these, polyaniline and its derivatives have been extensively studied for applications in energy storage, sensors, electrochromic devices, and corrosion control.[2][3] this compound (DMVA) is a particularly intriguing monomer that offers a dual-functionality for polymerization.[4][5] Its structure features both a reactive vinyl group and an electron-rich N,N-dimethylaniline moiety, opening up multiple pathways for creating novel polymer architectures with tailored properties.[4][6]

Electropolymerization is a powerful and precise technique for fabricating thin polymer films directly onto conductive surfaces.[7][8] Unlike bulk chemical polymerization, this electrochemical method allows for exquisite control over film thickness, morphology, and adhesion by simply manipulating electrical parameters like potential and current.[9] This guide provides a comprehensive overview and a detailed protocol for the controlled deposition of poly(this compound) (PDMVA) films, designed to empower researchers in harnessing the potential of this versatile material.

The Electrochemical Polymerization Mechanism

The electropolymerization of this compound is a complex process that likely proceeds via an oxidative coupling mechanism, analogous to that of aniline and its N-alkylanilated derivatives.[2][10] The process is initiated by the oxidation of the monomer at the electrode surface, generating a radical cation. This highly reactive intermediate can then couple with other monomers or oligomers to propagate the polymer chain.

The key steps are as follows:

-

Initiation: The DMVA monomer diffuses to the anode surface and undergoes a one-electron oxidation to form a radical cation. This step requires a potential high enough to overcome the monomer's oxidation potential.[1]

-

Propagation: The radical cations couple, typically in a "head-to-tail" fashion (para-position of the benzene ring to the nitrogen atom), followed by deprotonation to re-aromatize the system and form dimers. These dimers are more easily oxidized than the monomer, leading to an autocatalytic process where polymerization accelerates as the film grows.[2] The chain continues to grow through the addition of further monomer radical cations to the oligomeric chains.

-

Vinyl Group Involvement: While the primary mechanism is oxidative coupling of the aniline core, the vinyl group can also participate in the polymerization, potentially leading to cross-linking or a secondary polymerization pathway.[11] The specific reaction conditions, such as the choice of solvent and electrolyte, can influence the extent to which each pathway contributes.[7][11]

The following diagram illustrates the proposed primary pathway for the oxidative electropolymerization of DMVA.

Caption: Proposed mechanism for the oxidative electropolymerization of DMVA.

Experimental Protocol: Electrosynthesis of PDMVA Films

This protocol details the deposition of PDMVA on a glassy carbon electrode (GCE) using cyclic voltammetry (CV), a widely used technique for electropolymerization.[1][12] The principles can be adapted for other conductive substrates like Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) glass.

Materials and Reagents

| Reagent/Material | Specification | Purpose |

| This compound (DMVA) | Purity >97% | Monomer |

| Acetonitrile (ACN) | Anhydrous, HPLC Grade | Solvent |

| Tetrabutylammonium perchlorate (TBAP) | Electrochemical Grade | Supporting Electrolyte |

| Glassy Carbon Electrode (GCE) | 3-5 mm diameter | Working Electrode (Substrate) |

| Platinum Wire/Mesh | High Purity | Counter Electrode |

| Ag/AgCl or SCE | Saturated KCl | Reference Electrode |

| Alumina Slurry | 0.3 µm and 0.05 µm | Electrode Polishing |

| Deionized Water | >18 MΩ·cm | Rinsing |

Workflow Overview

Caption: Experimental workflow for PDMVA film synthesis and characterization.

Step-by-Step Methodology

1. Substrate Preparation (Working Electrode)

-

Rationale: A pristine, smooth electrode surface is critical for uniform film nucleation and strong adhesion.[9] Any surface contaminants can inhibit or alter the polymerization process.

-

Procedure:

-

Polish the glassy carbon electrode (GCE) surface with 0.3 µm alumina slurry on a polishing pad for 2 minutes, using a figure-eight motion.

-

Rinse thoroughly with deionized water.

-

Repeat the polishing step with 0.05 µm alumina slurry for 3 minutes.

-

Rinse again with deionized water, then sonicate the electrode in deionized water for 5 minutes to remove any embedded alumina particles.

-

Finally, rinse with acetonitrile and dry under a gentle stream of nitrogen.

-

2. Preparation of the Electrolyte Solution

-

Rationale: The supporting electrolyte (TBAP) is essential to ensure conductivity of the solution and minimize ohmic drop. Acetonitrile is a common aprotic solvent for electrochemical studies of organic compounds.

-

Procedure:

-

In a volumetric flask, dissolve a calculated amount of TBAP in anhydrous acetonitrile to achieve a final concentration of 0.1 M.

-

Add this compound to this solution to a final concentration of 0.1 M.

-

Mix thoroughly until the monomer is fully dissolved. Prepare this solution fresh before use to avoid degradation of the monomer.

-

3. Electrochemical Cell Assembly and Deoxygenation

-

Rationale: Oxygen is electroactive and can interfere with the polymerization reaction, leading to undesirable side products. Purging with an inert gas like nitrogen removes dissolved oxygen.[1]

-

Procedure:

-

Assemble the three-electrode cell: Place the polished GCE as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.

-

Ensure the tip of the reference electrode is placed close to the working electrode surface to minimize uncompensated solution resistance.[13]

-

Pour the prepared electrolyte solution into the cell.

-

Deoxygenate the solution by bubbling dry nitrogen gas through it for at least 15 minutes. Maintain a nitrogen blanket over the solution during the experiment.

-

4. Electropolymerization via Cyclic Voltammetry (CV)

-

Rationale: CV is an ideal technique for electropolymerization. As the potential is cycled, the monomer is repeatedly oxidized, and the polymer film grows with each cycle. The resulting voltammogram provides real-time feedback on the film's growth and electrochemical activity.[14] An increase in the peak currents of the polymer's redox waves with successive cycles indicates successful film deposition.[2]

-

Procedure:

-

Connect the electrodes to a potentiostat.

-

Set the CV parameters:

-

Potential Range: -0.2 V to +1.2 V vs. Ag/AgCl. (This range should encompass the oxidation potential of the monomer).

-

Scan Rate: 50 mV/s.

-

Number of Cycles: 10-20 cycles (film thickness increases with cycle number).

-

-

Initiate the CV scan. A dark, conductive film should become visible on the electrode surface as the polymerization proceeds.

-

5. Post-Synthesis Cleaning

-

Rationale: This step removes residual monomer and electrolyte from the film surface, ensuring that subsequent characterization is performed only on the polymer film.

-

Procedure:

-

After the final cycle, carefully remove the PDMVA-coated electrode from the cell.

-

Gently rinse the electrode surface with pure acetonitrile to wash away any unreacted monomer and electrolyte.

-

Dry the electrode under a gentle stream of nitrogen.

-

Characterization of PDMVA Films

After synthesis, the film should be characterized to confirm its properties. This is typically done by placing the modified electrode back into a fresh, monomer-free electrolyte solution (e.g., 0.1 M TBAP in ACN).

| Characterization Technique | Purpose | Expected Observations |

| Cyclic Voltammetry (CV) | To assess electrochemical activity and stability. | A successful film will show characteristic redox peaks corresponding to the oxidation and reduction of the polymer backbone. The peak currents should be proportional to the scan rate for a surface-confined species.[13][14] |

| UV-Vis Spectroscopy | To study electronic transitions. | The spectrum should show absorption bands corresponding to π-π* transitions in the polymer, which shift depending on the polymer's oxidation state (electrochromism). |

| FT-IR Spectroscopy | To confirm chemical structure. | Expect to see characteristic peaks for the aromatic ring, C-N stretching, and potentially diminished or absent peaks for the vinyl group C=C bond if it has participated in the polymerization. |

| Scanning Electron Microscopy (SEM) | To investigate surface morphology. | SEM images will reveal the film's topography, which can range from smooth and uniform to granular or fibrous depending on the synthesis conditions.[12] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No film formation or very thin film | 1. Insufficiently high oxidation potential. 2. Contaminated electrode surface. 3. Monomer concentration too low. | 1. Extend the anodic potential limit (e.g., to +1.4 V). 2. Repeat the electrode polishing procedure meticulously. 3. Increase monomer concentration. |

| Poorly adherent film that flakes off | 1. Film is too thick (internal stress). 2. Rough or improperly cleaned substrate. 3. High polymerization rate. | 1. Reduce the number of CV cycles. 2. Ensure thorough polishing and cleaning. 3. Lower the scan rate (e.g., to 20 mV/s) or monomer concentration. |

| Film is not electroactive in monomer-free solution | 1. Over-oxidation during synthesis. 2. Film is an insulator. | 1. Reduce the upper potential limit during polymerization. 2. Verify the chemical structure; the polymerization may have proceeded exclusively through a non-conductive pathway. |

Conclusion

The electropolymerization of this compound offers a direct and controllable route to fabricating novel functional polymer films on conductive substrates. By carefully controlling electrochemical parameters, researchers can tune the thickness, morphology, and properties of the resulting PDMVA films. This guide provides a robust, foundational protocol that can be adapted and optimized for specific applications, from developing advanced sensor platforms to creating new materials for electronic and biomedical devices. The dual functionality of the DMVA monomer presents a rich area for further research, promising the development of materials with unique and highly desirable characteristics.

References

- 1. arxiv.org [arxiv.org]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. CAS 2039-80-7: 4-Ethenyl-N,N-dimethylbenzenamine [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

- 7. Reductive Electropolymerization of a Vinyl-containing Poly-pyridyl Complex on Glassy Carbon and Fluorine-doped Tin Oxide Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2015153989A1 - Electropolymerization onto flexible substrates for electronic applications - Google Patents [patents.google.com]

- 9. Effect of Electrosynthesis Potential on Nucleation, Growth, Adhesion, and Electronic Properties of Polypyrrole Thin Films on Fluorine-Doped Tin Oxide (FTO) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. paint.org [paint.org]

- 12. researchgate.net [researchgate.net]

- 13. ossila.com [ossila.com]

- 14. electrochemsci.org [electrochemsci.org]

Application Note & Protocols: Synthesis of Poly(N,N-Dimethyl-4-vinylaniline) for Electroactive Applications

Abstract